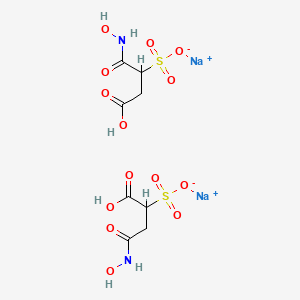
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are derivatives of succinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt typically involves the reaction of succinic acid derivatives with hydroxylamine and sulfonation agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: They can participate in substitution reactions where the hydroxyl or sulfo groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt have several scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context of their use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyamino-4-oxo-2-sulfo-butanoic Acid Sodium Salt
- 4-Hydroxyamino-4-oxo-3-sulfo-butanoic Acid Sodium Salt
Uniqueness
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are unique due to their specific structural features and reactivity. Their hydroxylamine and sulfo groups provide distinct chemical properties that differentiate them from other succinic acid derivatives. These unique features make them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H12N2Na2O14S2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
disodium;1-hydroxy-4-(hydroxyamino)-1,4-dioxobutane-2-sulfonate;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C4H7NO7S.2Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;6-3(5-9)1-2(4(7)8)13(10,11)12;;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);2,9H,1H2,(H,5,6)(H,7,8)(H,10,11,12);;/q;;2*+1/p-2 |
InChI Key |
NQDRWNWWKCPFMI-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)NO.C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















